molecular formula C13H18OS B8079162 4-(3-Ethylphenyl)thian-4-ol

4-(3-Ethylphenyl)thian-4-ol

Cat. No.: B8079162
M. Wt: 222.35 g/mol
InChI Key: LVGINGIDCPMKCH-UHFFFAOYSA-N
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Description

4-(3-Ethylphenyl)thian-4-ol is a sulfur-containing six-membered heterocyclic compound featuring a thiane core (a saturated thiacyclohexane ring) substituted with a hydroxyl group at the 4-position and a 3-ethylphenyl group.

Properties

IUPAC Name

4-(3-ethylphenyl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OS/c1-2-11-4-3-5-12(10-11)13(14)6-8-15-9-7-13/h3-5,10,14H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGINGIDCPMKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC=C1)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(3-Ethylphenyl)thian-4-ol” involves several steps, including the selection of appropriate starting materials and reaction conditions. Common synthetic routes include:

    Hydrothermal Synthesis: This method involves reacting the starting materials in an aqueous solution at high temperatures and pressures.

    Sol-Gel Process: This technique involves the transition of a system from a liquid “sol” into a solid “gel” phase.

    Impregnation Method: This involves the deposition of the compound onto a solid support, followed by drying and calcination.

Industrial Production Methods

Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

“4-(3-Ethylphenyl)thian-4-ol” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

“4-(3-Ethylphenyl)thian-4-ol” has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of “4-(3-Ethylphenyl)thian-4-ol” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Thiane Derivatives: Substituent Effects

The closest structural analog identified is 4-(4-(Trifluoromethyl)phenyl)thian-4-ol (Table 1). Key differences arise from the substituent on the phenyl ring:

  • Electron-donating vs. electron-withdrawing groups : The ethyl group in 4-(3-Ethylphenyl)thian-4-ol is electron-donating, while the trifluoromethyl group in its analog is strongly electron-withdrawing. This contrast may influence electronic properties, solubility, and intermolecular interactions.
  • Molecular weight and purity : The trifluoromethyl derivative has a higher molecular weight (262.29 g/mol vs. undetermined for the ethyl variant) and 97% purity, though other parameters (e.g., melting point) remain undocumented .

Table 1. Comparison of Thiane Derivatives

Compound Substituent Molecular Weight (g/mol) Purity Availability
This compound 3-Ethylphenyl Not reported Unknown Discontinued
4-(4-(Trifluoromethyl)phenyl)thian-4-ol 4-Trifluoromethylphenyl 262.29 97% Available

Comparison with Five-Membered Heterocycles

Thiazolidinones and Thiazolin-4-ones

Compounds like 3-cyclopropyl-2-(phenylimino)thiazolidin-4-one () and antifungal thiazolin-4-ones () share sulfur-containing heterocycles but differ in ring size and substituents:

  • Ring size: Thiazolidinones are five-membered rings with nitrogen and sulfur, whereas thiane derivatives are six-membered with sulfur only. Smaller rings often exhibit higher reactivity and strain.
Triazole and Tetrazole Derivatives

Triazoles (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, ) and tetrazoles (e.g., 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole, ) feature nitrogen-rich cores, contrasting with the sulfur-only thiane system:

  • Electronic properties: Triazoles and tetrazoles are aromatic and planar, enabling π-π stacking interactions, whereas thiane derivatives are non-aromatic and flexible.

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